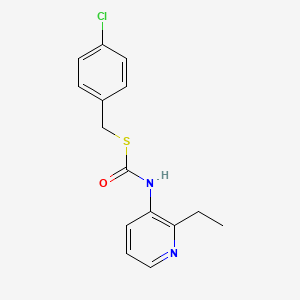
4-Methylhepta-3,5-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless to pale yellow oily liquid with a cinnamon-like odor and a coconut undertone . This compound is used in various applications, including as a flavoring agent and in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylhepta-3,5-dien-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpent-3-en-2-one with acetylene in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Another method involves the dehydrogenation of 4-methylheptan-3-one using a dehydrogenation catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 4-methylheptan-3-one. This process is carried out in large reactors with continuous monitoring of temperature, pressure, and catalyst activity to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
4-Methylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to saturated alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methylhepta-3,5-dien-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-Methylhepta-3,5-dien-2-one involves its interaction with various molecular targets and pathways. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different biological activities . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
4-Methylhepta-3,5-dien-2-one can be compared with other similar compounds, such as:
6-Methyl-3,5-heptadien-2-one: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
2-Methylhepta-2,4-dien-6-one: Another isomer with a different position of the double bonds.
6-Methyl-3,5-heptadiene-2-one: A compound with similar structure but different reactivity due to the absence of the carbonyl group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
特性
CAS番号 |
29178-97-0 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
4-methylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h4-6H,1-3H3 |
InChIキー |
CLLAEQBTPCCTBI-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=CC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)




![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
